molecular formula C11H10N2O2 B162664 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 10199-57-2

5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No. B162664
CAS RN: 10199-57-2
M. Wt: 202.21 g/mol
InChI Key: JAUNWUAOFPNAKK-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound with the molecular formula C11H10N2O2 . It is a solid substance .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid has been studied using experimental and theoretical methods . The compound crystallizes in the space group P2 1 / n of the monoclinic system .


Chemical Reactions Analysis

Pyrazoles, including 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .


Physical And Chemical Properties Analysis

5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a solid substance . It has a molecular weight of 202.21 . The InChI code for this compound is 1S/C11H10N2O2/c1-8-7-10 (11 (14)15)12-13 (8)9-5-3-2-4-6-9/h2-7H,1H3, (H,14,15) .

Scientific Research Applications

Structural and Spectral Studies

5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid has been studied for its structural and spectral properties. Research has combined experimental and theoretical approaches to understand its characteristics, including NMR, FT-IR spectroscopy, and X-ray diffraction techniques. These studies provide insights into the molecular structure and electronic transitions within the molecule (Viveka et al., 2016).

Synthesis and Antibacterial Screening

This compound has been used in the synthesis of various derivatives, which were then evaluated for their antibacterial activities. Some of these derivatives have shown promising antibacterial properties, suggesting potential applications in medical and pharmaceutical fields (Maqbool et al., 2014).

Interaction with Acetone and Electron Transfer

Studies have shown that methyl-substituted pyrazole esters derived from this compound can act as receptors for acetone. This indicates potential applications in chemical sensing and molecular interaction studies (Tewari et al., 2014).

Coordination Complexes and Crystal Structures

Research has explored the use of 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid derivatives in forming coordination complexes with metals like Cu and Co. These complexes exhibit unique structural features and could have implications in materials science and coordination chemistry (Radi et al., 2015).

Heterocyclic Dyes

The compound has been used as a coupling component in the production of heterocyclic dyes, showing how its chemical properties can be harnessed in dye synthesis and applications in coloration technologies (Tao et al., 2019).

Potential in Nonlinear Optics

Research into N-substituted derivatives of 5-methyl-1-phenyl-1H-pyrazole-4-ethyl carboxylates has revealed their potential as materials for optical nonlinearity applications. This suggests possible uses in photonic and optoelectronic devices (Chandrakantha et al., 2013).

Crystal Synthesis

The compound has been used in one-pot synthesis methods to produce crystals with specific properties, demonstrating its utility in crystallography and materials science (Saeed et al., 2012).

Antifungal Properties

Novel derivatives of this compound have exhibited significant antifungal activities, suggesting potential applications in agriculture and antifungal drug development (Du et al., 2015).

Metal Coordination Polymers

The compound has been used to create metal coordination polymers, which have unique structural and chemical properties that could be useful in materials science and catalysis (Cheng et al., 2017).

Ionization Studies

The ionization constants of derivatives of this compound have been studied, offering insights into its chemical behavior in different environments. This is crucial for understanding its reactivity and stability in various applications (Alkan et al., 2009).

Safety And Hazards

This compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

Pyrazoles, including 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . Future research may continue to explore the synthesis techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

5-methyl-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-7-10(11(14)15)12-13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUNWUAOFPNAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351360
Record name 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

CAS RN

10199-57-2
Record name 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
Ş Saçmacı, Ş Kartal - analytica chimica acta, 2008 - Elsevier
… 4-Acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (AMPC) was used as a new complexing reagent for Fe(III). The Fe(III)–AMPC complex was extracted into methyl isobutyl …
Number of citations: 43 www.sciencedirect.com
B Yıldız, E Güzel, N Menges, İ Şişman, MK Şener - Solar Energy, 2018 - Elsevier
We have designed and synthesized an unsymmetrical zinc phthalocyanine (PCA-ZnPc-1) bearing an electron-withdrawing pyrazole-3-carboxylic acid anchoring group and three …
Number of citations: 42 www.sciencedirect.com
C Arıcı, D Ülkü, M Saçmacı, ŞH Üngören… - … Section E: Structure …, 2004 - scripts.iucr.org
In the title compound, C13H12N2O3, the phenyl ring is nearly planar, with a maximum deviation of 0.012 (1) Å. The pyrazole ring is planar and forms a 48.45 (5) dihedral angle with the …
Number of citations: 3 scripts.iucr.org
S Cascioferro, B Maggio, D Raffa, MV Raimondi… - European Journal of …, 2016 - Elsevier
The ability of several N-phenyl-1H-pyrazole-4-carboxamide derivatives and other pyrazoles opportunely modified at the positions 3, 4 and 5, to reduce the formation of the biofilm in …
Number of citations: 24 www.sciencedirect.com
B Yıldız, BS Arslan, E Güzel, M Nebioğlu, N Menges… - Solar Energy, 2021 - Elsevier
… Selective extraction, separation and speciation of iron in different samples using 4-acetyl-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid …
Number of citations: 12 www.sciencedirect.com
S Liu, PN Premnath, JK Bolger, TL Perkins… - Journal of medicinal …, 2013 - ACS Publications
… , replacement core structures were synthesized that included 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid (phenyltriazole), 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (…
Number of citations: 23 pubs.acs.org
CF Morelli, A Saladino, G Speranza, P Manitto - 2005 - Wiley Online Library
Esterification of the Wang resin 5 with the monoamide of oxalic acid (oxamic acid, 7) followed by dehydration of the amide function furnishes the resin‐bound cyanoformate 9, which can …
A Saeed, MA Nasher, E Abdel-Latif, EM Keshk… - Optik, 2019 - Elsevier
Several novel pyrazolotriazine azo scaffolds were synthesized by the diazotization of 4-aminoacetanilide and coupling with 3-Aminocrotonitrile and then refluxed with hydrazine hydrate …
Number of citations: 4 www.sciencedirect.com
PN Premnath - 2014 - scholarcommons.sc.edu
Inhibition of CDK2 activity in G1 and S phases of the cell cycle can promote selective apoptosis of cancer cells through the E2F1 pathway. Currently available CDK inhibitors target the …
Number of citations: 5 scholarcommons.sc.edu
W Yang, Y Li, Y Ai, ON Obianom, D Guo… - Journal of medicinal …, 2019 - ACS Publications
Dysregulation of the Wnt/β-catenin signaling pathway has been widely recognized as a pathogenic mechanism for colorectal cancer (CRC). Although numerous Wnt inhibitors have …
Number of citations: 31 pubs.acs.org

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